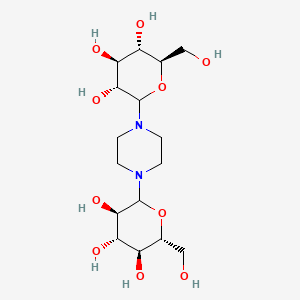
(5-Methoxynaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Methoxynaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)methanone is an organic compound that belongs to the class of methanones. These compounds are characterized by the presence of a methanone group attached to aromatic rings. This particular compound features a methoxynaphthalene and a methylindene moiety, which may impart unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxynaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)methanone typically involves the following steps:
Formation of the Methoxynaphthalene Moiety: This can be achieved through the methoxylation of naphthalene using methanol and a suitable catalyst.
Formation of the Methylindene Moiety: This involves the alkylation of indene with a methyl group, often using methyl iodide and a base.
Coupling Reaction: The final step involves coupling the methoxynaphthalene and methylindene moieties through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced methanone derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology
In biological research, it may serve as a probe or ligand in studies involving receptor binding and enzyme activity.
Medicine
Industry
In the industrial sector, the compound might be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
(5-Methoxynaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)methanol: Similar structure but with an alcohol group instead of a methanone.
(5-Methoxynaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)ethanone: Similar structure but with an ethanone group.
Uniqueness
The unique combination of methoxynaphthalene and methylindene moieties in (5-Methoxynaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)methanone may impart distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
特性
CAS番号 |
74924-93-9 |
|---|---|
分子式 |
C22H20O2 |
分子量 |
316.4 g/mol |
IUPAC名 |
(5-methoxynaphthalen-1-yl)-(7-methyl-2,3-dihydro-1H-inden-4-yl)methanone |
InChI |
InChI=1S/C22H20O2/c1-14-12-13-20(16-7-3-6-15(14)16)22(23)19-10-4-9-18-17(19)8-5-11-21(18)24-2/h4-5,8-13H,3,6-7H2,1-2H3 |
InChIキー |
DNUWQOYHKOXPPP-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CCCC2=C(C=C1)C(=O)C3=CC=CC4=C3C=CC=C4OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14438369.png)
![diethyl-[2-(2-methyl-N-(3,4,5-trimethoxybenzoyl)anilino)ethyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B14438383.png)
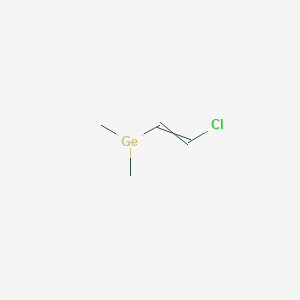
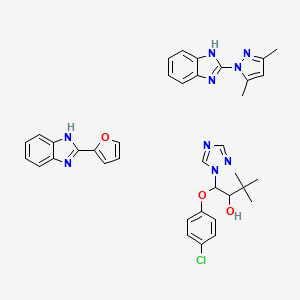
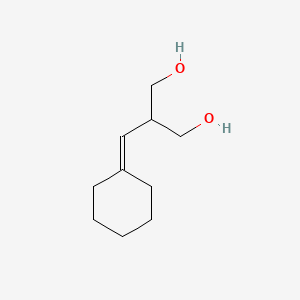
![6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole](/img/structure/B14438412.png)
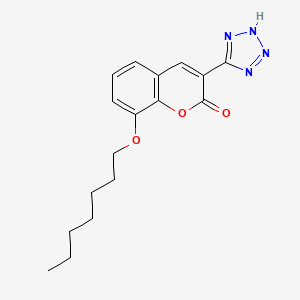
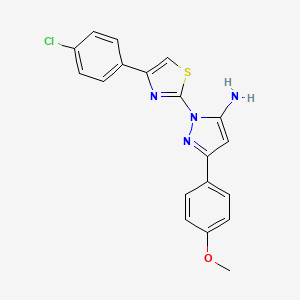

![2-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14438431.png)
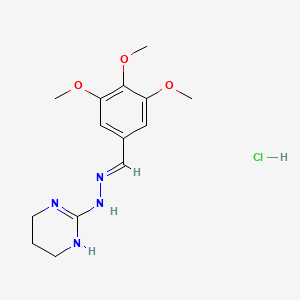
![3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14438453.png)
